molecular formula C25H22BrF3N4O4S B1681446 Saprisartan CAS No. 146623-69-0

Saprisartan

Cat. No. B1681446
Key on ui cas rn: 146623-69-0
M. Wt: 611.4 g/mol
InChI Key: DUEWVPTZCSAMNB-UHFFFAOYSA-N
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Patent
US05498722

Procedure details

1,1'-Carbonyldiimidazole (14.3 g) was added in one portion to a solution of the product of Example 5 (18 g) in dry THF (600 ml) at room temperature under nitrogen. The mixture was stirred for 16 h, then ammonia was bubbled through the solution for 30 mins, and the mixture then stirred for 5 h. Ammonia was again bubbled through the reaction mixture for 30 mins, and the solution stirred for a further 16 h. The reaction mixture was diluted with ethyl acetate (1 liter) and cooled in an ice-bath. Cold dilute hydrochloric acid (0.25M ca. 1 liter) was added dropwise to the vigorously stirred reaction mixture until pH6 was achieved. The aqueous phase was separated and extracted further with ethyl acetate (3×500 ml). The combined organic extracts were washed with brine (2×800 ml) and dried. The solvent was evaporated to give a colourless foam (18 g) which was triturated under ether (250 ml) and filtered to give a colourless amorphous solid (13.8 g), m.p. 155.6°-159.2°.
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
product
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)([N:3]1C=CN=C1)=O.[Br:13][C:14]1[C:18]2[CH:19]=[C:20]([CH2:23][N:24]3[C:28]([C:29]([OH:31])=O)=[C:27]([CH:32]4[CH2:34][CH2:33]4)[N:26]=[C:25]3[CH2:35][CH3:36])[CH:21]=[CH:22][C:17]=2[O:16][C:15]=1[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1[NH:43][S:44]([C:47]([F:50])([F:49])[F:48])(=[O:46])=[O:45]>C1COCC1>[Br:13][C:14]1[C:18]2[CH:19]=[C:20]([CH2:23][N:24]3[C:28]([C:29]([NH2:3])=[O:31])=[C:27]([CH:32]4[CH2:33][CH2:34]4)[N:26]=[C:25]3[CH2:35][CH3:36])[CH:21]=[CH:22][C:17]=2[O:16][C:15]=1[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1[NH:43][S:44]([C:47]([F:49])([F:48])[F:50])(=[O:45])=[O:46]

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
product
Quantity
18 g
Type
reactant
Smiles
BrC1=C(OC2=C1C=C(C=C2)CN2C(=NC(=C2C(=O)O)C2CC2)CC)C2=C(C=CC=C2)NS(=O)(=O)C(F)(F)F
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ammonia was bubbled through the solution for 30 mins
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture then stirred for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Ammonia was again bubbled through the reaction mixture for 30 mins
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution stirred for a further 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate (1 liter)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
ADDITION
Type
ADDITION
Details
Cold dilute hydrochloric acid (0.25M ca. 1 liter) was added dropwise to the vigorously stirred reaction mixture until pH6
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted further with ethyl acetate (3×500 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×800 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(OC2=C1C=C(C=C2)CN2C(=NC(=C2C(=O)N)C2CC2)CC)C2=C(C=CC=C2)NS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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